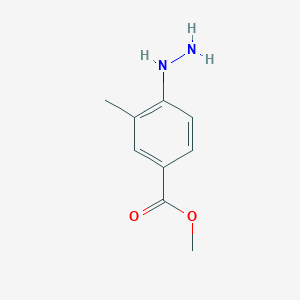

Methyl 4-hydrazinyl-3-methylbenzoate

Description

Methyl 4-hydrazinyl-3-methylbenzoate is a benzoate ester derivative featuring a hydrazinyl group at the para position and a methyl substituent at the meta position of the aromatic ring.

The synthesis of this compound typically involves multi-step reactions. For instance, a three-step synthesis route begins with the condensation of 5-methyl-1,2-phenylenediamine and methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in dimethylformamide (DMF), followed by hydrazine hydrate treatment and subsequent condensation with substituted benzaldehydes to yield hydrazide derivatives . This method highlights the compound’s versatility in generating structurally diverse analogs.

Properties

CAS No. |

883864-62-8 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4-hydrazinyl-3-methylbenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-7(9(12)13-2)3-4-8(6)11-10/h3-5,11H,10H2,1-2H3 |

InChI Key |

QJFQDHPAWLAKDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-hydrazinyl-3-methylbenzoate’s properties and applications, it is compared to structurally related compounds, including substituted benzoates, hydrazides, and triazole derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Group Comparisons

- Hydrazinyl vs. Hydrazide Groups : this compound contains a free hydrazinyl (-NH-NH₂) group, whereas 4-iodobenzohydrazide (C₇H₇IN₂O) features a hydrazide (-CONH-NH₂) group. The hydrazinyl group enhances nucleophilicity, enabling direct condensation with carbonyl compounds, while hydrazides require additional activation for similar reactions .

- Conversely, the iodo substituent in 4-iodobenzohydrazide increases molecular weight (262.05 g/mol) and polarizability, influencing solubility and reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility and Stability : this compound’s hydrazinyl group may reduce ester stability under acidic conditions due to protonation, whereas Methyl 3-allyl-4-hydroxybenzoate (C₁₁H₁₂O₃) exhibits higher stability owing to its electron-donating hydroxy and allyl groups .

- Hydrogen Bonding: Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate (C₁₁H₁₅N₃O₃) has one hydrogen bond donor and six acceptors, enhancing its solubility in polar solvents compared to this compound, which has fewer acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.